molecular formula C15H12Br3N3O2 B11551756 N'-[(E)-(2-Hydroxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

N'-[(E)-(2-Hydroxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

Cat. No.: B11551756
M. Wt: 506.0 g/mol
InChI Key: LLOUASCFMUWUCA-IFRROFPPSA-N
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Description

N’-[(E)-(2-Hydroxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazide functional group, which is often associated with biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-Hydroxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves the condensation of 2-hydroxybenzaldehyde with 2,4,6-tribromoaniline in the presence of acetic acid and hydrazine hydrate. The reaction is carried out under reflux conditions, usually at temperatures around 80-100°C, for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-Hydroxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under mild to moderate temperatures.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(2-Hydroxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide involves its interaction with various molecular targets. The compound’s hydrazide group can form hydrogen bonds and interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The bromine atoms may also contribute to its biological activity by enhancing its binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-Hydroxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is unique due to the presence of multiple bromine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of the hydrazide group with the tribromophenyl moiety provides a distinctive structure that sets it apart from other similar compounds.

Properties

Molecular Formula

C15H12Br3N3O2

Molecular Weight

506.0 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(2,4,6-tribromoanilino)acetamide

InChI

InChI=1S/C15H12Br3N3O2/c16-10-5-11(17)15(12(18)6-10)19-8-14(23)21-20-7-9-3-1-2-4-13(9)22/h1-7,19,22H,8H2,(H,21,23)/b20-7+

InChI Key

LLOUASCFMUWUCA-IFRROFPPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2Br)Br)Br)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CNC2=C(C=C(C=C2Br)Br)Br)O

Origin of Product

United States

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